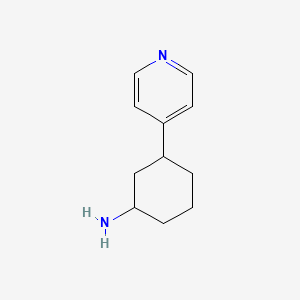

3-(Pyridin-4-YL)cyclohexan-1-amine

Description

Significance of Pyridine (B92270) and Cyclohexane (B81311) Scaffolds in Modern Chemical Research

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks, known as scaffolds, appear with remarkable frequency due to their favorable properties. The pyridine and cyclohexane moieties are two such privileged structures.

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of pharmaceutical design. rsc.orgrsc.org As an isostere of benzene, it is a fundamental precursor in the synthesis of a vast array of agrochemicals and pharmaceuticals. rsc.orgrsc.org It is estimated that the pyridine nucleus is a component in over 7,000 existing drug molecules. rsc.org Its prevalence stems from its ability to act as a pharmacophore, engage in hydrogen bonding, and improve the water solubility of potential drug candidates. nih.gov The FDA has approved a diverse range of drugs containing this scaffold, which are used to treat a wide spectrum of diseases. rsc.orgrsc.orgresearchgate.net Notable examples include Atazanavir, used against HIV, and Imatinib, a treatment for chronic myelogenous leukemia. rsc.org The pyridine scaffold is also found in natural products like alkaloids and various vitamins. rsc.org

The combination of a rigid, aromatic pyridine ring with a flexible, three-dimensional cyclohexane scaffold offers a powerful strategy for developing novel chemical entities with diverse pharmacological potential.

Rationale for the Academic Investigation of 3-(Pyridin-4-YL)cyclohexan-1-amine as a Core Structure

The specific compound, this compound, represents a deliberate fusion of the beneficial pyridine and cyclohexane scaffolds, further functionalized with a primary amine. The rationale for its investigation is multifaceted:

Structural Hybridization: It combines the electron-deficient, hydrogen-bond accepting pyridine ring with a conformationally rich cyclohexane linker. This combination allows for the exploration of chemical space in three dimensions, a key aspect of modern drug design.

Functional Handle for Derivatization: The primary amine group on the cyclohexane ring serves as a critical functional handle. It allows for straightforward chemical modification through reactions like amidation, sulfonylation, and reductive amination, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Strategic Positioning: The 4-pyridyl substitution pattern and the 1,3-relationship between the pyridine and amine groups on the cyclohexane ring create a distinct vector for substitution. This defined geometry is essential for targeted interactions with specific protein binding sites.

The commercial availability of this compound and its ketone precursor, 3-(Pyridin-4-yl)cyclohexan-1-one, facilitates its use as a building block in synthetic and medicinal chemistry research. fluorochem.co.ukbldpharm.com Studies on the closely related compound 4-(3-cyclohexen-1-yl)pyridine, which focused on its detailed NMR characterization, underscore the academic interest in the fundamental properties of the pyridinyl-cyclohexyl linkage. nih.gov

Overview of Current Research Landscape Pertaining to Structurally Related Aminocyclohexyl-Pyridyl Systems

The aminocyclohexyl-pyridyl motif is a recurring theme in contemporary medicinal chemistry research, with various analogues being investigated for a range of therapeutic applications. Research has demonstrated the utility of this combined scaffold in targeting complex diseases.

For instance, a novel series of 2,6,9-trisubstituted purine (B94841) derivatives incorporating a 4-aminocyclohexyl group was developed, with lead compound 7d showing potent inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML). nih.gov In a separate line of research, complex molecules containing both aminocyclohexyl and pyridyl groups have been synthesized, indicating the value of these motifs in constructing elaborate chemical architectures. researchgate.net

The broader combination of pyridin-4-yl and cyclohexyl groups has been explored in the synthesis of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which have shown promising in vitro antitumor activity against human hepatoma cell lines. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a pyridin-2-ylmethylamine moiety have been synthesized and evaluated for their potent anti-mycobacterial activity. mdpi.com These examples highlight a clear trend: the strategic combination of pyridine and aminocyclohexyl-like fragments is a productive avenue for the discovery of new bioactive agents.

The following table summarizes selected research on structurally related systems:

| Compound Class/Example | Therapeutic Area/Target | Research Focus |

| N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine | Acute Myeloid Leukemia (AML) | Potent and selective inhibition of FLT3 kinase, blocking cancer cell proliferation. nih.gov |

| 4-Cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Oncology | Synthesis and evaluation of antitumor activity against human hepatoma cell lines (HepG2, BEL-7402, HUH-7). researchgate.net |

| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | Infectious Disease | Design and synthesis of novel analogues with potent activity against Mycobacterium tuberculosis. mdpi.com |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Oncology | Discovery of highly potent and selective inhibitors of CDK4 and CDK6 as anticancer drug candidates. acs.org |

Research Objectives and Scope for Comprehensive Study of this compound

A comprehensive academic study of this compound would logically pursue several key objectives to fully elucidate its chemical and potential therapeutic value. The scope of such a study would encompass synthesis, characterization, derivatization, and biological evaluation.

Key Research Objectives:

Stereoselective Synthesis and Characterization:

To develop and optimize synthetic routes to obtain both the cis and trans diastereomers of this compound in high purity.

To perform complete structural and stereochemical characterization using advanced spectroscopic methods (e.g., 1D and 2D NMR, Mass Spectrometry) and X-ray crystallography to unequivocally determine the three-dimensional structure.

Library Synthesis for SAR Exploration:

To utilize the primary amine as a versatile chemical handle to synthesize a diverse library of derivatives, including amides, sulfonamides, ureas, and secondary/tertiary amines.

To explore modifications on the pyridine ring, if synthetically feasible, to further probe the chemical space.

Biological and Pharmacological Profiling:

To screen the parent compound and its derivative library against a panel of biological targets, guided by the activities of structurally related compounds. Potential targets include protein kinases (e.g., FLT3, CDKs), bacterial enzymes, and cancer cell lines. nih.govacs.org

To identify initial hit compounds and conduct further assays to determine potency, selectivity, and mechanism of action.

Computational and In Silico Modeling:

To use computational docking and molecular dynamics simulations to model the interactions of the synthesized compounds with potential protein targets.

To develop quantitative structure-activity relationship (QSAR) models to rationalize the biological data and guide the design of next-generation analogues with improved properties.

Through this multi-pronged approach, a thorough investigation would establish the foundational chemistry of this compound and systematically explore its potential as a core scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-pyridin-4-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h4-7,10-11H,1-3,8,12H2 |

InChI Key |

PWZQGDPITGMNKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 4 Yl Cyclohexan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the 3-(Pyridin-4-YL)cyclohexan-1-amine Scaffold

A retrosynthetic analysis of this compound suggests several strategic disconnections. The primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bond between the pyridine (B92270) and cyclohexane (B81311) rings.

Disconnection I: C-N Bond (Reductive Amination)

The most straightforward approach involves the disconnection of the C-N bond, leading back to 3-(pyridin-4-yl)cyclohexanone and an ammonia (B1221849) source. This ketone intermediate is a key building block for this strategy. The synthesis of this ketone can be envisioned through the addition of a pyridyl organometallic reagent to a suitable cyclohexenone precursor followed by reduction, or via a Suzuki or similar cross-coupling reaction.

Disconnection II: C-C Bond (Organometallic Addition)

Alternatively, disconnecting the C-C bond between the two rings points to a 4-substituted pyridine and a cyclohexyl synthon. This could involve the addition of a cyclohexyl organometallic reagent to a pyridine derivative or, more commonly, the addition of a 4-pyridyl organometallic reagent (like a pyridyl lithium or Grignard reagent) to a cyclohexanone (B45756) derivative. nih.govquimicaorganica.org Subsequent functional group interconversions would then be required to install the amine functionality.

Disconnection III: Pyridine Ring Formation

A less common but viable strategy involves constructing the pyridine ring onto a pre-existing cyclohexylamine (B46788) scaffold. This could be achieved through condensation reactions, such as the Hantzsch pyridine synthesis, using a 3-amino-cyclohexyl-1,3-dicarbonyl derivative or a related precursor. researchgate.net

Disconnection IV: Cyclohexane Ring Formation

Finally, a Diels-Alder or similar cycloaddition reaction could be envisioned to form the cyclohexane ring. For instance, a diene containing the amine or a precursor and a dienophile with the pyridine moiety could be employed.

Development of Novel and Efficient Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes have been developed. A prominent and efficient method involves the catalytic hydrogenation of a pyridine precursor.

One potential route starts with the synthesis of 4-(4-pyridyl)cyclohex-3-enone ethylene (B1197577) acetal (B89532), which can be prepared from 4-hydroxy-4-(4-pyridyl)cyclohexanone ethylene acetal using thionyl chloride in pyridine. prepchem.com Subsequent reduction and deprotection steps would yield 3-(pyridin-4-yl)cyclohexanone. This ketone can then undergo reductive amination to furnish the final product.

Another approach involves the direct hydrogenation of a substituted pyridine. For example, a suitably substituted pyridine derivative can be hydrogenated using catalysts like platinum oxide (PtO2) or rhodium on carbon, often under high pressure and in an acidic solvent like glacial acetic acid, to yield the corresponding piperidine (B6355638) (cyclohexylamine) derivative. researchgate.net The choice of catalyst and conditions is crucial to achieve high yield and selectivity. cjcatal.comchemrxiv.org

Stereoselective and Diastereoselective Synthetic Approaches

The this compound molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the pyridyl and amino groups (cis or trans) defines the diastereomers.

The stereochemical outcome is often determined during the reduction of the 3-(pyridin-4-yl)cyclohexanone intermediate or the hydrogenation of the pyridine ring.

Reductive Amination: The stereoselectivity of reductive amination can be influenced by the choice of reducing agent and reaction conditions. organic-chemistry.org Bulky reducing agents may preferentially attack from the less hindered face of the intermediate imine, leading to a predominance of one diastereomer. For 1,3-disubstituted cyclohexanes, the thermodynamically more stable diequatorial isomer is often the major product. libretexts.orglibretexts.orgyoutube.com

Catalytic Hydrogenation: The hydrogenation of a substituted pyridine can also be stereoselective. The substrate often adsorbs onto the catalyst surface from its less hindered side, leading to the delivery of hydrogen atoms from that face. The stereochemistry can be influenced by the substituents already present on the ring.

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound requires the use of chiral catalysts or auxiliaries.

Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-(pyridin-4-yl)cyclohex-2-en-1-amine or a related enamine, using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched products. nih.govacs.org

Enzymatic Reductive Amination: Biocatalysis offers a powerful tool for enantioselective synthesis. Reductive aminases can be employed for the asymmetric reductive amination of 3-(pyridin-4-yl)cyclohexanone, providing direct access to chiral amines with high enantiomeric excess. researchgate.net

Chiral Auxiliaries: A classical approach involves the use of a chiral auxiliary. For example, reacting the ketone precursor with a chiral amine to form a chiral imine or enamine, followed by a diastereoselective reduction and subsequent removal of the auxiliary.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. Key reactions in the proposed syntheses are catalytic hydrogenation and reductive amination.

Catalytic Hydrogenation Optimization: The hydrogenation of pyridines to piperidines is a well-studied transformation, and the conditions can be adapted for the synthesis of this compound. The choice of catalyst, solvent, temperature, and hydrogen pressure are all important variables.

| Parameter | Condition | Outcome |

| Catalyst | 5% Ru/C | High activity and selectivity for piperidine formation. cjcatal.com |

| PtO2 in acetic acid | Effective for substituted pyridines, though may require high pressure. researchgate.net | |

| Rhodium Oxide (Rh2O3) | Effective under mild conditions (5 bar H2, 40 °C). rsc.org | |

| Solvent | Acetic Acid | Often used to activate the pyridine ring towards reduction. researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | Shown to be effective with Rh2O3 catalyst. rsc.org | |

| Pressure | 5-70 bar | Varies depending on the catalyst and substrate reactivity. researchgate.netrsc.org |

| Temperature | 40-100 °C | Higher temperatures can increase reaction rate but may lead to side products. cjcatal.comrsc.org |

Reductive Amination Optimization: For the reductive amination of 3-(pyridin-4-yl)cyclohexanone, various parameters can be tuned to improve the yield and stereoselectivity.

| Parameter | Condition | Outcome |

| Reducing Agent | Sodium Borohydride | Common and effective, can be used with an acid activator. |

| Sodium Cyanoborohydride | Milder and more selective for the iminium ion. organicreactions.org | |

| Sodium Hypophosphite | Can be used under mild conditions. acs.org | |

| Amine Source | Ammonia | For the synthesis of the primary amine. organic-chemistry.org |

| Catalyst (for transfer hydrogenation) | Ru-complexes | Can provide high yield and enantioselectivity in asymmetric versions. researchgate.net |

| Solvent | Methanol, Ethanol | Common protic solvents for reductive amination. |

Alternative Synthetic Pathways and Comparative Analysis

Several alternative pathways exist for the synthesis of this compound, each with its own advantages and disadvantages.

Pathway A: Reductive Amination of a Ketone Precursor This is often the most direct route.

Pros: Potentially fewer steps if the ketone is readily available. Reductive amination is a well-established and versatile reaction.

Cons: The synthesis of the 3-(pyridin-4-yl)cyclohexanone precursor can be challenging.

Pathway B: Catalytic Hydrogenation of a Pyridine Precursor This is another common and effective method.

Pros: Can be highly efficient and atom-economical. A wide range of catalysts are available. researchgate.net

Cons: May require harsh conditions (high pressure, high temperature, strong acids). Functional group compatibility can be an issue, as other reducible groups may not be tolerated. chemrxiv.org

Pathway C: Nucleophilic Addition of an Organometallic Reagent This involves the addition of a pyridyl organometallic to a cyclohexanone derivative or vice versa. nih.govyoutube.com

Pros: Allows for the formation of the key C-C bond.

Cons: Organometallic reagents can be difficult to handle. Regioselectivity can be an issue with substituted pyridines. Often requires multiple subsequent steps to install the amine functionality.

A comparative analysis suggests that for large-scale synthesis, a route involving catalytic hydrogenation or reductive amination would likely be preferred due to efficiency and the availability of well-established procedures. For laboratory-scale synthesis and the exploration of structural diversity, nucleophilic addition routes might offer more flexibility.

Mechanistic Insights into Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Catalytic Hydrogenation of Pyridine: The hydrogenation of pyridine on a metal catalyst surface is believed to proceed through a series of steps:

Adsorption: The pyridine molecule adsorbs onto the catalyst surface. The nitrogen atom's lone pair can interact with the metal, and the aromatic pi-system can also bind to the surface. cdnsciencepub.com

Hydrogen Activation: Molecular hydrogen (H2) adsorbs onto the catalyst surface and dissociates into hydrogen atoms.

Stepwise Hydrogenation: The hydrogen atoms are sequentially added to the pyridine ring. The exact mechanism of this stepwise addition can vary, but it is generally thought to proceed via partially hydrogenated intermediates such as dihydropyridine (B1217469) and tetrahydropyridine. nih.gov

Desorption: Once fully hydrogenated, the piperidine product desorbs from the catalyst surface. The presence of an acid can protonate the pyridine nitrogen, forming a pyridinium (B92312) ion, which is more readily reduced. researchgate.net

Mechanism of Reductive Amination: Reductive amination involves two main steps:

Imine/Enamine Formation: The ketone (3-(pyridin-4-yl)cyclohexanone) reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its tautomer, an enamine). This step is typically acid-catalyzed.

Reduction: The imine is then reduced to the amine. The reducing agent (e.g., sodium borohydride) delivers a hydride to the electrophilic carbon of the imine C=N double bond. The resulting anion is then protonated by the solvent to give the final amine product. organic-chemistry.orgorganicreactions.org The selectivity of the reduction step is key to controlling the stereochemical outcome.

Conformational Analysis and Stereochemical Aspects of 3 Pyridin 4 Yl Cyclohexan 1 Amine

Theoretical Predictions of Preferred Conformers and Interconversion Barriers

The conformational landscape of 3-(pyridin-4-yl)cyclohexan-1-amine is primarily defined by the chair conformation of the cyclohexane (B81311) ring, which is significantly more stable than the boat or twist-boat forms. For a 1,3-disubstituted cyclohexane like this, both cis and trans isomers exist. In each isomer, the substituents can occupy either axial or equatorial positions.

Theoretical predictions, commonly performed using computational methods like Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and the energy barriers between them. ijcce.ac.irniscair.res.innih.govbohrium.com For this compound, it is anticipated that the diequatorial conformer of the trans isomer would be the most stable due to the minimization of steric hindrance. In the cis isomer, one substituent must be axial while the other is equatorial. The larger pyridinyl group would preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions.

The interconversion between the two chair conformers of a given isomer (e.g., cis-axial/equatorial to cis-equatorial/axial) involves a high-energy twist-boat intermediate. The energy barrier for this ring-flip is a key parameter that can be calculated. While specific computational studies for this compound are not extensively documented in the literature, data from analogous substituted cyclohexanes provide a framework for these predictions.

Illustrative Theoretical Energy Data for this compound Conformers This table presents hypothetical relative energy values to illustrate the expected outcomes of DFT calculations. Actual values would require specific computational studies.

| Isomer | Conformer | Pyridinyl Position | Amine Position | Relative Energy (kcal/mol) |

| trans | Diequatorial | Equatorial | Equatorial | 0 (most stable) |

| trans | Diaxial | Axial | Axial | > 5.0 |

| cis | Pyridinyl-equatorial | Equatorial | Axial | ~2.0 - 2.5 |

| cis | Amine-equatorial | Axial | Equatorial | ~2.5 - 3.0 |

Stereochemical Assignment in Synthesized Isomers of this compound

The synthesis of this compound will result in a mixture of cis and trans isomers. The unambiguous assignment of the stereochemistry of each isolated isomer is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. magritek.comresearchgate.netnih.gov

In ¹H NMR spectroscopy, the key to distinguishing between isomers lies in the coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton attached to the same carbon as the amino group (the H-1 proton) and the proton on the carbon bearing the pyridinyl group (the H-3 proton). The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them, as described by the Karplus equation.

A large coupling constant (typically 8-13 Hz) is observed for an axial-axial (ax-ax) coupling, corresponding to a dihedral angle of approximately 180°.

Smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings, where the dihedral angles are around 60°.

Typical ¹H-¹H Coupling Constants in Cyclohexane Rings

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Intramolecular Interactions Influencing Conformation and Stability

The conformational preferences and relative stability of the isomers of this compound are governed by a balance of several intramolecular interactions.

Steric Effects: The most significant factor is typically steric hindrance. The bulky pyridin-4-yl group experiences substantial steric strain when in an axial position due to 1,3-diaxial interactions with the axial hydrogens on C-1 and C-5. To a lesser extent, the amino group also prefers an equatorial position. This is why the diequatorial conformer of the trans isomer is predicted to be the most stable.

Intramolecular Hydrogen Bonding: In the cis isomer, the potential for intramolecular hydrogen bonding exists. In the conformer where the amino group is axial and the pyridinyl group is equatorial, a hydrogen bond could form between a hydrogen atom of the NH₂ group and the nitrogen atom of the pyridine (B92270) ring. The feasibility of this interaction depends on the geometry and distance between the donor and acceptor groups. Such a hydrogen bond, if present, could stabilize this particular conformer, potentially making the energy difference between the two cis chair forms smaller than would be predicted based on steric effects alone. The presence of such an interaction could be investigated using techniques like infrared (IR) spectroscopy by observing shifts in the N-H stretching frequency.

The interplay of these attractive and repulsive forces determines the precise geometry and energy of each possible conformation. The crystal structure of a related compound, N,N'-bis-(pyridin-3-ylmeth-yl)cyclo-hexane-1,4-di-ammonium dichloride, shows that the cyclohexane ring adopts a chair conformation with the substituents in equatorial positions, supporting the general principles of steric avoidance. epa.gov

Computational and Theoretical Chemistry Studies on 3 Pyridin 4 Yl Cyclohexan 1 Amine

Quantum Mechanical Investigations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are essential for determining the electronic structure and predicting the chemical reactivity of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular properties and reactivity descriptors. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

While specific FMO studies on 3-(Pyridin-4-YL)cyclohexan-1-amine are not prominent in the literature, analysis of structurally related compounds allows for informed predictions. For the title compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen lone pair of the amine group and the pyridine (B92270) ring. researchgate.net The LUMO is likely distributed over the electron-deficient pyridine ring system.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov For illustrative purposes, the table below shows reactivity descriptors calculated for a complex organic molecule, demonstrating the type of data generated in such studies. nih.gov

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -5.8915 |

| LUMO Energy (ELUMO) | - | -1.9353 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.9562 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9134 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.9781 |

| Chemical Softness (S) | 1 / (2η) | 0.5055 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.8711 |

| Illustrative data adapted from a DFT study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. nih.gov |

A high chemical hardness value, as shown in the illustrative table, suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the lone pair of the primary amine group. These are the most likely sites for hydrogen bonding and interaction with electrophiles. rsc.org

Positive Potential: Located around the hydrogen atoms of the amine group (-NH₂) and, to a lesser extent, the hydrogen atoms on the cyclohexane (B81311) ring. These regions are potential sites for interaction with nucleophiles.

This analysis is crucial for understanding how the molecule might orient itself when approaching a binding site or another reactant. mdpi.com

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. acs.org

The cyclohexane ring can exist in several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. The substituents—the pyridine ring and the amine group—can occupy either axial or equatorial positions on the cyclohexane ring. These different arrangements can have significantly different energies and properties.

MD simulations can:

Identify the most stable low-energy conformers of the molecule in various environments (e.g., in a vacuum or in aqueous solution). unifi.it

Determine the energy barriers for conversion between different conformers. researchgate.net

Analyze the dynamics of the substituent groups, revealing their preferred orientations and flexibility.

Understanding the conformational landscape is critical, as the specific three-dimensional shape of a molecule often dictates its biological activity. nih.govdocumentsdelivered.com

Prediction of Intermolecular Interactions and Binding Affinities through Theoretical Modeling

Predicting how a small molecule like this compound interacts with a biological target, such as a protein receptor, is a central goal of computational drug design. nih.gov Theoretical modeling techniques, particularly molecular docking and binding free energy calculations, are employed for this purpose. nih.govpeerj.com

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when bound to a target protein's binding site. The process involves sampling a large number of possible conformations and orientations and scoring them based on their complementarity to the binding site. nih.gov

Binding Free Energy Calculations: Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity. peerj.com These methods calculate the free energy of binding by considering contributions from various forces. peerj.com

The potential intermolecular interactions for this compound within a protein binding site are summarized below.

| Interaction Type | Functional Group on Ligand | Potential Partner on Protein |

| Hydrogen Bond Donor | Amine (-NH₂) | Oxygen (e.g., Asp, Glu, backbone C=O) |

| Hydrogen Bond Acceptor | Amine (-NH₂), Pyridine Nitrogen | -OH (Ser, Thr, Tyr), -NH (e.g., Asn, Gln) |

| π-π Stacking | Pyridine Ring | Aromatic residues (Phe, Tyr, Trp, His) |

| Hydrophobic Interactions | Cyclohexane Ring, Pyridine Ring | Aliphatic/aromatic residues (Ala, Val, Leu, Ile, Phe) |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry can also be used to elucidate the detailed step-by-step mechanism of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving this compound, such as the acylation of the amine group, computational methods could determine:

The reaction pathway with the lowest energy barrier (the most likely mechanism).

The activation energy, which relates to the reaction rate.

Techniques like DFT are used to calculate the energies of points along the reaction coordinate. This provides a detailed understanding of how bonds are broken and formed, which is often difficult to determine through experimental means alone. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Pyridin 4 Yl Cyclohexan 1 Amine

Functionalization of the Amine Moiety (e.g., Acylation, Alkylation, Arylation)

The primary amine group on the cyclohexane (B81311) ring is a key site for derivatization, readily undergoing reactions such as acylation, alkylation, and arylation to form a diverse range of analogs.

Acylation: The amine can be acylated using various acylating agents like acyl chlorides or anhydrides. For instance, reaction with propionyl chloride in the presence of a base such as triethylamine (B128534) yields the corresponding N-propionyl derivative. ucanr.edu This straightforward reaction is often used to introduce amide functionalities, which can be crucial for biological activity.

Alkylation: Alkylation of the amine introduces alkyl groups, which can alter the compound's steric and electronic properties. This can be achieved using alkyl halides.

Arylation: The introduction of aryl groups to the amine moiety can be accomplished through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the synthesis of N-aryl derivatives, expanding the structural diversity of the molecule.

These functionalization strategies are fundamental in creating libraries of compounds for screening in drug discovery programs. The specific nature of the group added to the amine can significantly influence the molecule's interaction with biological targets.

Reactivity of the Pyridine (B92270) Nitrogen (e.g., N-Oxidation, Quaternization, Coordination Chemistry)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for several important chemical transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. chemrxiv.org This transformation can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can then serve as a handle for further functionalization, for example, in photoredox-catalyzed reactions for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.orgacs.org

Quaternization: The pyridine nitrogen can react with alkyl halides in a process known as the Menshutkin reaction to form quaternary pyridinium (B92312) salts. researchgate.netgoogle.comsrce.hr The efficiency of this reaction can be influenced by the nature of the alkyl halide and the substituents on the pyridine ring. osti.gov For example, quaternization with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) proceeds, while 1-chloroadamantane (B1585529) is unreactive under similar conditions. osti.gov These quaternary salts are useful intermediates for further chemical modifications. google.com

Coordination Chemistry: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to metal centers. This property is significant in the design of metal-based catalysts and materials. The pyridine nitrogen can be a key binding point in complexes with transition metals like palladium, which are used in various cross-coupling reactions. acs.org

Cyclohexane Ring Modifications and Transformations

The cyclohexane ring of 3-(Pyridin-4-YL)cyclohexan-1-amine can also be a target for chemical modification, although this is often more complex than functionalizing the amine or pyridine nitrogen.

Research into related cyclohexane derivatives suggests that the ring can participate in various transformations. For example, cyclohexane-1,3-dione derivatives have been used in the synthesis of more complex heterocyclic systems through coupling and cyclization reactions. acs.org The development of methods for the functionalization of the cyclohexane ring could provide access to a wider range of structurally diverse analogs with potentially new biological activities. acs.org

Regioselective Functionalization of the Pyridine Ring (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The pyridine ring can undergo regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. worktribe.comnih.govresearchgate.netyoutube.com These reactions are powerful tools for forming carbon-carbon bonds and introducing various substituents onto the pyridine ring.

In a Suzuki-Miyaura coupling, a pyridine halide (e.g., a bromo- or chloro-pyridine) reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov The presence of the primary amine on the cyclohexane ring can be compatible with these reaction conditions, often without the need for a protecting group. worktribe.com This allows for the direct synthesis of highly substituted pyridine derivatives. worktribe.com

The regioselectivity of these reactions is a key advantage, enabling the precise placement of functional groups on the pyridine ring. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where the position of a substituent can dramatically affect biological activity.

Design and Synthesis of Chemically Diverse Analogs and Derivatives of this compound

The ability to functionalize the amine moiety, the pyridine nitrogen, and the pyridine ring allows for the design and synthesis of a vast library of chemically diverse analogs of this compound. beilstein-journals.org Synthetic strategies often involve multi-step sequences to build up the desired complexity.

For example, a common approach involves the synthesis of a key intermediate, such as a substituted pyridine or cyclohexane derivative, which is then elaborated through a series of reactions. beilstein-journals.orgnih.gov The development of novel synthetic methodologies, including one-pot reactions and catalytic processes, has greatly facilitated the efficient construction of these analogs. mdpi.com The strategic design and synthesis of these derivatives are essential for exploring their potential in various applications, particularly in the development of new therapeutic agents. nih.govnih.gov

Below is an interactive table summarizing some of the key derivatization strategies for this compound:

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| Amine Moiety | Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives |

| Amine Moiety | Alkylation | Alkyl halides | N-Alkyl derivatives |

| Amine Moiety | Arylation | Buchwald-Hartwig Amination | N-Aryl derivatives |

| Pyridine Nitrogen | N-Oxidation | H₂O₂, mCPBA | Pyridine N-oxides |

| Pyridine Nitrogen | Quaternization | Alkyl halides | Quaternary Pyridinium Salts |

| Pyridine Ring | Suzuki-Miyaura Coupling | Pyridine halide, Boronic acid, Pd catalyst, Base | Substituted Pyridine Derivatives |

Mechanistic Investigations of 3 Pyridin 4 Yl Cyclohexan 1 Amine and Analogs in Biological Systems in Vitro and Non Human in Vivo Models

Exploration of Molecular Targets and Binding Mechanisms

The scientific exploration of 3-(pyridin-4-yl)cyclohexan-1-amine and its analogs has revealed interactions with various biological macromolecules, suggesting its potential as a pharmacophore in drug design. The core structure, featuring a cyclohexyl ring and a pyridine (B92270) moiety, allows for diverse interactions with molecular targets such as enzymes and receptors.

Enzyme Modulation Studies (e.g., Inhibition Kinetics, Allosteric Effects)

Derivatives of the pyridin-4-yl scaffold have been investigated for their effects on various enzymes. For instance, certain analogs have been identified as inhibitors of farnesyl-protein transferase (FPT), an enzyme implicated in cancer. nih.gov A comprehensive structure-activity relationship (SAR) study on tricyclic FPT inhibitors revealed that while small alkyl substituents on the pyridine ring resulted in potent inhibition, bulky groups or polar groups like amino and hydroxyl groups were less active. nih.gov These compounds were found to be selective for FPT over geranylgeranyl-protein transferase-1 (GGPT-1). nih.gov

In the context of mycobacterial infections, pyrazolo[1,5-a]pyrimidines, which can be considered analogs, have been identified as potent inhibitors of mycobacterial ATP synthase. mdpi.com Furthermore, pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. mdpi.com

Additionally, research into pyrrolo[2,3-b]pyridine-based compounds has led to the development of selective inhibitors for NADPH oxidase 2 (NOX2), an enzyme whose activity is linked to several diseases. nih.gov

Receptor Ligand Interactions and Selectivity Profiling

The pyridinylpyrimidine structure is a key feature in compounds designed to interact with various receptors. For example, (3R,4S)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine is a compound containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine (B1678525). drugbank.com

Research has also focused on the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as potent and selective human CAR agonists, demonstrating in vivo activity without activating other nuclear receptors. nih.gov

Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation and are targets for anticancer drugs. acs.org The pyrimidine ring in these molecules is expected to form hydrogen bonds with the hinge region of CDK4/6, mimicking ATP binding. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, these studies have provided valuable insights into the chemical features necessary for potent and selective biological effects.

Influence of Substituent Variation on Molecular Recognition

The substitution pattern on both the pyridine and cyclohexyl rings, as well as modifications to the core structure, significantly influences molecular recognition and biological activity.

In the development of farnesyl-protein transferase inhibitors, it was found that substitution at the 3-position of the tricyclic pyridine ring system was critical. nih.gov Halogen substituents like chloro, bromo, and iodo resulted in equipotent compounds, whereas a fluoro analog was significantly less active. nih.gov Small alkyl groups, such as a methyl group, led to very potent inhibitors, while bulky substituents like tert-butyl or phenyl groups, and polar groups like amino or hydroxyl, resulted in reduced or inactive compounds. nih.gov

Similarly, for N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the nature of the aminopyridine substituent was found to be important for their anti-inflammatory and analgesic activities. mdpi.comresearchgate.net

The following table summarizes the impact of substituent variations on the activity of some pyridine-containing compounds:

| Compound Series | Substitution Position | Favorable Substituents | Unfavorable Substituents | Target |

| Tricyclic Pyridine Analogs nih.gov | 3-position of pyridine | Chloro, Bromo, Iodo, Methyl | Fluoro, tert-Butyl, Phenyl, Amino, Hydroxyl | Farnesyl-protein transferase |

| N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides mdpi.com | Pyridine ring | 5-methylpyridin-2-yl, pyridin-3-yl | Sterically hindered amines | Inflammation/Pain |

| 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines mdpi.com | 3-position of phenyl ring | 4-fluoro | - | M. tuberculosis ATP synthase |

Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it dictates the three-dimensional arrangement of atoms and thus the interaction with biological targets.

For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, the compounds with the natural (5S, αS) configuration were significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereoisomers. nih.gov This suggests that the stereochemistry is crucial for recognition by putative transporters in the parasite. nih.gov

Similarly, the stereochemical effect on the biological activities of new series of piperidin-4-one derivatives has been investigated, highlighting the importance of specific stereoisomers for antibacterial, antifungal, and anthelmintic activities. nih.gov

The following table illustrates the importance of stereochemistry for biological activity:

| Compound Series | Stereochemistry | Observed Effect | Biological Target/Activity |

| 3-Br-acivicin isomers and derivatives nih.gov | (5S, αS) natural configuration | Significantly more active | Antiplasmodial activity against P. falciparum |

| Piperidin-4-one derivatives nih.gov | Specific stereoisomers | Enhanced antibacterial, antifungal, and anthelmintic activities | Various microbial targets |

Cellular Permeability and Intracellular Distribution Studies (Mechanistic Focus)

The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its efficacy. For analogs of this compound, cellular permeability and distribution are key areas of investigation.

In the context of anti-malarial research, the relatively impermeable nature of the mature erythrocyte membrane to certain amino acids suggests that the stereochemistry of acivicin (B1666538) derivatives might be important for their transport into the infected cell. nih.gov

Research on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as protein kinase B (PKB) inhibitors revealed that while initial compounds were active in cellular assays, they suffered from rapid metabolism in vivo, leading to low oral bioavailability. nih.gov This highlights the challenge of designing compounds with both potent target engagement and favorable pharmacokinetic properties.

Furthermore, studies on inhibitors of NADPH oxidase 2 (NOX2) based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have focused on optimizing synthesis to improve yields and reduce byproducts, which is a crucial step for enabling more extensive in vivo studies, including those related to permeability and distribution. nih.gov

Chemical Stability and Transformations in Biological Matrices (Focus on Intrinsic Reactivity)

The intrinsic chemical stability and metabolic transformation of this compound and its analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While direct metabolic studies on this specific compound are not extensively available in the public domain, the metabolic fate can be inferred from research on structurally related molecules, particularly those containing pyridine and alicyclic amine moieties. The primary routes of transformation in biological systems are anticipated to involve enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and conjugation enzymes.

The metabolic landscape of compounds containing a pyridine ring is influenced by the nature and position of its substituents. Generally, the incorporation of a pyridine ring into a molecule can enhance metabolic stability by increasing resistance to oxidative metabolism. nih.gov However, the pyridine ring itself can be a site of metabolic transformation. For 4-substituted pyridines, studies have indicated the potential for induction of both Phase I (cytochrome P450) and Phase II (conjugation) enzymes. nih.gov

For this compound, key metabolic transformations are likely to occur at the pyridine ring, the cyclohexyl ring, and the primary amine group.

Pyridine Ring Metabolism:

The pyridine ring is susceptible to hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. In the context of 4-hydroxypyridine, microbial metabolism has been shown to proceed via hydroxylation to form pyridine-3,4-diol. nih.gov This suggests that the pyridine ring of this compound could undergo similar oxidative transformations.

Alicyclic Amine Metabolism:

The cyclohexylamine (B46788) moiety of the molecule presents several potential sites for metabolic attack. Alicyclic amines are known to undergo various biotransformations, including N-dealkylation, ring α-oxidation to lactams, and N-oxidation. nih.gov For compounds containing a 4-aminopiperidine (B84694) moiety, a structure analogous to the cyclohexylamine in the target compound, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4. nih.gov While this compound does not have an N-alkyl group for dealkylation, the primary amine is susceptible to other metabolic reactions.

Phase I and Phase II Reactions:

The metabolism of xenobiotics typically proceeds through two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by CYP enzymes and serve to introduce or expose functional groups. fiveable.meyoutube.com For this compound, potential Phase I reactions include:

Hydroxylation: Addition of a hydroxyl group to the pyridine or cyclohexane (B81311) ring.

Oxidation: Oxidation of the primary amine to a hydroxylamine (B1172632) or nitroso derivative.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. fiveable.meyoutube.com For this compound and its metabolites, likely Phase II reactions include:

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group introduced during Phase I metabolism.

Sulfation: Conjugation of a sulfonate group to a hydroxyl or amino group.

Table of Potential Metabolic Transformations:

| Moiety | Putative Transformation | Enzyme Family | Potential Metabolite |

| Pyridine Ring | Hydroxylation | Cytochrome P450 | 3-(3-Hydroxy-pyridin-4-yl)cyclohexan-1-amine |

| Cyclohexane Ring | Hydroxylation | Cytochrome P450 | 3-(Pyridin-4-yl)-hydroxy-cyclohexan-1-amine |

| Amine Group | N-Oxidation | Cytochrome P450, FMO | 3-(Pyridin-4-yl)cyclohexyl-hydroxylamine |

| Phase I Metabolite | Glucuronidation | UGTs | Hydroxy-metabolite glucuronide |

| Phase I Metabolite | Sulfation | SULTs | Hydroxy-metabolite sulfate |

FMO: Flavin-containing monooxygenases; UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases

It is important to note that the actual metabolic profile of this compound can only be definitively determined through dedicated in vitro and in vivo studies using relevant biological matrices such as liver microsomes, hepatocytes, and animal models.

Applications of 3 Pyridin 4 Yl Cyclohexan 1 Amine As a Building Block and Research Scaffold

Utilization in the Synthesis of Complex Organic Architectures

The true value of a building block is measured by its ability to be reliably incorporated into larger, more complex molecular structures. 3-(Pyridin-4-YL)cyclohexan-1-amine is primed for this role due to its distinct reactive sites. The primary amine on the cyclohexane (B81311) ring is a potent nucleophile, readily participating in a wide array of classic and modern chemical reactions. These include amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles. ohans.comresearchgate.net

The synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often relies on starting materials containing amine functionalities. mdpi.comnih.govresearchgate.net For instance, the construction of these fused ring systems can be achieved through the reaction of aminopyrazoles with various carbonyl compounds. mdpi.commdpi.comthieme-connect.com By analogy, the primary amine of this compound serves as a key handle to engage in similar cyclization cascades, allowing for the creation of novel, three-dimensional heterocyclic frameworks. The cyclohexane ring introduces conformational rigidity and stereochemical complexity, while the pyridine (B92270) ring can be further functionalized to modulate the electronic and steric properties of the final molecule. nih.gov

The general utility of cyclohexylamine (B46788) and its derivatives as intermediates in organic synthesis is well-established, contributing to the production of pharmaceuticals, agrochemicals, and dyes. ohans.comatamankimya.comwikipedia.org The presence of the pyridine moiety adds another layer of synthetic versatility, making this compound a desirable starting material for constructing diverse molecular libraries. mdma.ch

Table 1: Structural Features and Synthetic Utility

| Feature | Synthetic Relevance | Potential Reactions |

|---|---|---|

| Primary Amine (-NH2) | Nucleophilic handle for elongation and cyclization. | Amidation, Alkylation, Reductive Amination, Imine Formation, Urea/Thiourea Formation. |

| Cyclohexane Core | Provides a 3D, non-aromatic scaffold; introduces stereocenters. | Can be functionalized further, influences spatial arrangement of other groups. |

| Pyridine Ring | Aromatic heterocycle; acts as H-bond acceptor; can be functionalized. | N-alkylation, Electrophilic/Nucleophilic Aromatic Substitution, Metal-catalyzed cross-coupling. |

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins or nucleic acids, thereby helping to elucidate their function in biological pathways. nih.govnih.gov The development of effective chemical probes often starts with a scaffold that can be readily modified to include a reporter group (like a fluorophore or biotin) and a reactive group for covalent labeling, if desired.

This compound is an excellent candidate for development into a chemical probe. Its primary amine group provides a straightforward point of attachment for various tags using standard amide coupling chemistry. nih.gov The core pyridyl-cyclohexyl scaffold can be systematically modified to optimize binding affinity and selectivity for a target protein. The pyridine ring, a common feature in bioactive molecules, can engage in hydrogen bonding and π-stacking interactions within a protein's binding site, while the cyclohexane portion explores hydrophobic pockets. nih.gov

The general strategy involves identifying a scaffold that binds to a target of interest and then synthesizing derivatives that retain this binding while incorporating a linker and a reporter tag. nih.gov Given the prevalence of both pyridine and cyclohexylamine motifs in known bioactive compounds, this compound represents a promising starting point for creating novel probes to investigate a wide range of biological processes. researchgate.netontosight.ai

Role as a Privileged Scaffold in Advanced Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. thieme-connect.com These scaffolds serve as a rich source for the development of new therapeutic agents. The pyridine ring is one of the most well-known and extensively used privileged scaffolds in drug design, forming the core of numerous FDA-approved drugs. tandfonline.comnih.govnih.govresearchgate.netrsc.org Its ability to act as a hydrogen bond acceptor and its biocompatibility make it a highly sought-after component in drug molecules. nih.govrsc.org

The compound this compound combines the privileged pyridine scaffold with a saturated, three-dimensional cyclohexylamine unit. This combination is advantageous for several reasons:

Three-Dimensionality: The non-planar cyclohexane ring allows for the exploration of three-dimensional space within a protein's active site, which can lead to higher binding affinity and selectivity compared to flat aromatic systems.

Vectorial Diversity: The amine group provides a vector for introducing a wide range of substituents. This allows chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to create potent and drug-like candidates.

Established Bioactivity: Both pyridine and cyclohexylamine derivatives are independently known to exhibit a wide range of pharmacological activities, including use as anticancer, antiviral, and anti-inflammatory agents. wikipedia.orgnih.govnih.gov

By combining these two powerful motifs, this compound serves as a high-potential starting point for scaffold-hopping and structure-based drug design campaigns, aiming to discover novel inhibitors for various therapeutic targets. nih.gov

Potential in Materials Science or Catalyst Design

The application of this compound extends beyond the life sciences into materials science and catalysis. The dual functionality of the molecule—a basic pyridine nitrogen and a nucleophilic primary amine—makes it an intriguing candidate for these fields.

Catalyst Design: Both pyridine and amine functionalities are excellent ligands for transition metals. The nitrogen atom of the pyridine ring and the nitrogen of the primary amine can coordinate to a metal center, forming a bidentate chelate. Such pyridyl-amine ligands can be used to create novel metal complexes for catalysis. The specific geometry and electronic properties of these complexes, influenced by the cyclohexyl backbone, could lead to unique reactivity and selectivity in catalytic transformations like hydrogenation, hydroformylation, or C-H activation. researchgate.netresearchgate.net The use of pyridine derivatives in catalysis is well-documented, including in the development of recoverable magnetic nanocatalysts for more sustainable chemical processes. rsc.orgnih.gov

Materials Science: Primary amines are fundamental monomers in the synthesis of polymers such as polyamides and polyimides. This compound could be used as a monomer or an additive in polymer synthesis. Its incorporation could introduce specific properties to the resulting material, such as improved thermal stability, altered solubility, or the ability to coordinate metals. The pyridine moiety, for instance, could serve as a site for quaternization to create charged polymers for use as ion-exchange resins or antimicrobial surfaces. Furthermore, cyclohexylamine itself is known to be an effective corrosion inhibitor, a property that could potentially be imparted to materials derived from this building block. atamankimya.comwikipedia.org The use of fluorinated pyridine derivatives in creating advanced polymers also highlights the potential for functionalized pyridines in materials applications. mdpi.com

Table 2: Summary of Potential Applications

| Field | Application | Rationale |

|---|---|---|

| Organic Synthesis | Versatile Building Block | Possesses multiple, distinct reactive sites for constructing complex molecules. ohans.commdma.ch |

| Medicinal Chemistry | Chemical Probe Development | Primary amine allows easy attachment of reporter tags to a biologically relevant scaffold. nih.gov |

| Drug Discovery | Privileged Scaffold | Combines the proven pyridine scaffold with a 3D cyclohexylamine unit for broad biological targeting. thieme-connect.comtandfonline.comrsc.org |

| Catalysis | Ligand for Metal Catalysts | Pyridine and amine groups can chelate metals for applications in homogeneous or heterogeneous catalysis. researchgate.netrsc.org |

| Materials Science | Polymer Monomer/Additive | Amine functionality allows for polymerization; pyridine moiety can impart specific properties like metal binding or charge. mdpi.com |

Future Research Directions and Unexplored Avenues for 3 Pyridin 4 Yl Cyclohexan 1 Amine

The unique structural characteristics of 3-(pyridin-4-yl)cyclohexan-1-amine, which feature a pyridine (B92270) ring and a cyclohexylamine (B46788) moiety, position it as a compound of significant interest for future research and development. The presence of two stereocenters, hydrogen bonding capabilities, and potential for coordination chemistry opens up a wide array of unexplored avenues in synthetic chemistry, molecular interactions, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.